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Compound of Interest

Compound Name: 1-Bromo-4-(vinyloxy)benzene

Cat. No.: B2655785 Get Quote

An In-Depth Guide to the Reaction Kinetics of 1-Bromo-4-(vinyloxy)benzene: A Comparative

Analysis for Synthetic Strategy

For the discerning researcher in materials science and drug development, 1-Bromo-4-
(vinyloxy)benzene stands out as a molecule of significant synthetic utility. Its bifunctional

nature, possessing both a reactive vinyl ether and a versatile bromoaryl group, opens

pathways to a diverse array of molecular architectures.[1][2] This guide provides a

comprehensive analysis of the reaction kinetics associated with each of these functional

moieties, offering a comparative framework to inform experimental design and optimize

synthetic outcomes. We will delve into the mechanistic underpinnings of its reactivity, compare

its performance against relevant alternatives, and provide actionable experimental protocols for

kinetic analysis.

Part 1: The Dual Reactivity of 1-Bromo-4-
(vinyloxy)benzene
The synthetic potential of 1-Bromo-4-(vinyloxy)benzene stems from its two distinct reactive

centers:

The Vinyloxy Group (-O-CH=CH₂): As an electron-rich alkene, this group is highly

susceptible to electrophilic attack and is a prime candidate for polymerization and hydrolysis

reactions.[1] The ether oxygen's electron-donating nature significantly influences the double

bond's reactivity.
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The Bromoaryl Group (Br-C₆H₄-): The bromine atom serves as a classic handle for

transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-

carbon and carbon-heteroatom bonds.

Understanding the kinetics of reactions at each site is paramount for selectively targeting one

over the other and for designing efficient, high-yield synthetic routes.

Part 2: Kinetic Analysis of the Vinyloxy Moiety
The reactivity of the vinyloxy group is predominantly governed by its electron-rich nature. Here,

we compare the kinetics of its most common transformations: acid-catalyzed hydrolysis and

polymerization.

Acid-Catalyzed Hydrolysis: A Rapid Transformation
Vinyl ethers are notoriously sensitive to acidic conditions, undergoing rapid hydrolysis to form

an aldehyde (acetaldehyde in this case, after tautomerization) and a phenol. This reaction

proceeds via a rate-determining proton transfer to the β-carbon of the vinyl group, forming a

highly stabilized oxocarbenium ion intermediate.[3][4]

The general mechanism is a well-established A-SE2 reaction:
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Kinetic studies on analogous compounds like ethyl vinyl ether show the reaction is first-order in

both the vinyl ether and the hydronium ion.[3] The rate is significantly influenced by the

electronic nature of the 'R' group. For 1-Bromo-4-(vinyloxy)benzene, the 4-bromophenyl

group is electron-withdrawing, which would be expected to slightly decrease the rate of

hydrolysis compared to an alkyl vinyl ether by destabilizing the carbocationic intermediate.

However, the reaction remains exceptionally fast in the presence of even catalytic amounts of

acid.

Polymerization: Cationic vs. Free Radical Pathways
The electron-rich double bond of vinyl ethers makes them excellent candidates for cationic

polymerization, which is typically the most efficient method.[1]
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Cationic Polymerization: This proceeds through a carbocationic propagating species and is

often extremely rapid, sometimes uncontrollably so. The kinetics are highly sensitive to the

initiator, solvent polarity, and temperature. The bromophenyl group's electronic properties

would again play a role in modulating the stability of the propagating cation.

Free Radical Polymerization: While possible, free radical polymerization of vinyl ethers is

generally more challenging and less common.[1] However, controlled radical techniques can

offer better command over the polymer's molecular weight and dispersity.

Comparative Kinetic Overview: Vinyloxy Group Reactivity
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Reaction Type
Typical
Catalyst/Initiat
or

Relative Rate
Key Kinetic
Dependencies

Comparison to
Alternative
Monomer (4-
Bromostyrene)

Acid-Catalyzed

Hydrolysis

H₃O⁺, Carboxylic

Acids
Very Fast

[Substrate], [H⁺],

Temperature

4-Bromostyrene

is stable to

hydrolysis under

these conditions.

Cationic

Polymerization

Lewis Acids

(e.g., BF₃·OEt₂)
Very Fast

[Monomer],

[Initiator],

Solvent,

Temperature

4-Bromostyrene

polymerizes

readily via

cationic

methods.

Kinetics are

comparable but

substituent

effects differ.

Free Radical

Polymerization

AIBN, Benzoyl

Peroxide

Slow to

Moderate

[Monomer],

[Initiator],

Temperature

4-Bromostyrene

is an excellent

monomer for free

radical

polymerization,

generally

exhibiting faster

and more

controlled

kinetics.

Part 3: Kinetic Analysis of the Bromoaryl Moiety
The bromoaryl group is a gateway to a vast landscape of molecules via palladium-catalyzed

cross-coupling reactions. The kinetics of these reactions are complex, depending on the

catalyst, ligands, base, and substrate.

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura reaction, coupling the aryl bromide with an organoboron reagent, is a

cornerstone of modern synthesis. The generally accepted catalytic cycle involves oxidative

addition, transmetalation, and reductive elimination.[5][6]

Click to download full resolution via product page

The oxidative addition of the aryl bromide to the Pd(0) complex is often the rate-determining

step. The rate of this step is enhanced by electron-withdrawing groups on the aryl halide.[7]

Therefore, 1-Bromo-4-(vinyloxy)benzene is expected to be more reactive than simple

bromobenzene but likely less reactive than highly electron-deficient substrates like 1-bromo-4-

nitrobenzene.[8]

Heck-Mizoroki Coupling
The Heck reaction couples the aryl bromide with an alkene.[9] The catalytic cycle shares the

oxidative addition step with the Suzuki coupling, but this is followed by alkene coordination,

migratory insertion, and β-hydride elimination.[7] When reacting with electron-rich alkenes like

vinyl ethers, achieving high regioselectivity can be challenging, often yielding a mixture of α-

and β-arylated products.[10][11] The choice of catalyst, ligands, and additives is crucial for

controlling the reaction pathway and kinetics.[10]
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Reaction Type
Typical
Catalyst
System

Relative Rate-
Determining
Step

Key Kinetic
Dependencies

Comparison to
Alternative
Substrate (1-
Bromo-4-
nitrobenzene)

Suzuki-Miyaura

Coupling

Pd(OAc)₂, PPh₃,

Na₂CO₃

Oxidative

Addition

[ArBr], [Pd

catalyst], Ligand,

Base,

Temperature

1-Bromo-4-

nitrobenzene

undergoes

oxidative addition

significantly

faster due to the

strongly electron-

withdrawing nitro

group.[8]

Heck-Mizoroki

Coupling

Pd(OAc)₂, PPh₃,

Et₃N

Oxidative

Addition or

Migratory

Insertion

[ArBr], [Alkene],

[Pd catalyst],

Base,

Temperature

1-Bromo-4-

nitrobenzene is

also highly

reactive in Heck

couplings, often

requiring milder

conditions.[12]

Part 4: Experimental Protocols for Kinetic Analysis
Accurate kinetic data is essential for reaction optimization and mechanistic understanding.

Below are generalized, self-validating protocols for studying the kinetics of reactions involving

1-Bromo-4-(vinyloxy)benzene.

Protocol 1: Suzuki Coupling Kinetics via GC-MS
Analysis
This protocol allows for the determination of reaction order and rate constants by monitoring

the consumption of reactants and formation of product over time.
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Objective: To determine the kinetic profile of the Suzuki coupling of 1-Bromo-4-
(vinyloxy)benzene with phenylboronic acid.

Materials:

1-Bromo-4-(vinyloxy)benzene

Phenylboronic acid

Palladium(II) acetate [Pd(OAc)₂]

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene (anhydrous)

Dodecane (internal standard)

Reaction vials, magnetic stir bars, heating block

Gas Chromatograph-Mass Spectrometer (GC-MS)

Workflow Diagram:

Click to download full resolution via product page

Step-by-Step Procedure:

Stock Solution Preparation: Prepare a stock solution of the internal standard (dodecane) in

toluene.

Reaction Setup: In a reaction vial, combine 1-Bromo-4-(vinyloxy)benzene (1.0 mmol),

phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04

mmol).

Solvent Addition: Add a precise volume of the toluene/dodecane stock solution to the vial.
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Initiation: Place the vial in a preheated block (e.g., 80 °C) and begin vigorous stirring. This is

t=0.

Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a

small aliquot (~50 µL) from the reaction mixture.

Quenching: Immediately quench the aliquot in a vial containing cold ethyl acetate and a

small amount of water to stop the reaction.

Analysis: Analyze the quenched samples by GC-MS.

Data Processing:

Integrate the peak areas for the starting material, product, and internal standard.

Calculate the concentration of the reactant and product at each time point relative to the

constant concentration of the internal standard.

Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time to

determine the reaction order.

Calculate the rate constant (k) from the slope of the linear plot.

Protocol 2: Hydrolysis Kinetics via UV-Vis
Spectrophotometry
This protocol is suitable for tracking the rapid hydrolysis of the vinyl ether by monitoring

changes in UV absorbance.

Objective: To measure the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of

1-Bromo-4-(vinyloxy)benzene.

Materials:

1-Bromo-4-(vinyloxy)benzene

Dilute hydrochloric acid (e.g., 0.01 M HCl), as the solvent and catalyst
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Acetonitrile (for stock solution)

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Stopped-flow apparatus (for very fast reactions) or standard quartz cuvettes

Step-by-Step Procedure:

Determine Wavelength: Scan the UV-Vis spectrum of the reactant (1-Bromo-4-
(vinyloxy)benzene) and the product (4-bromophenol) to find a wavelength where their

absorbances differ significantly.

Prepare Solutions:

Create a dilute stock solution of 1-Bromo-4-(vinyloxy)benzene in acetonitrile.

Fill a cuvette with the dilute HCl solution and allow it to equilibrate to the desired

temperature (e.g., 25 °C) inside the spectrophotometer.

Initiate Reaction: Inject a small, precise volume of the substrate stock solution into the

cuvette, rapidly mix, and immediately begin recording the absorbance at the chosen

wavelength over time. This is t=0.

Data Acquisition: Record the absorbance at fixed intervals until the reaction is complete (i.e.,

the absorbance value stabilizes).

Data Processing:

The reaction is performed under pseudo-first-order conditions since the concentration of

H⁺ (from HCl) is in large excess and remains effectively constant.

Plot ln(Aₜ - A∞) vs. time, where Aₜ is the absorbance at time t, and A∞ is the final

absorbance.

The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.

Conclusion
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1-Bromo-4-(vinyloxy)benzene is a molecule with two distinct and synthetically valuable

handles. A thorough understanding of its reaction kinetics is not merely academic; it is essential

for practical application. The vinyl ether moiety is prone to rapid, acid-catalyzed hydrolysis and

is best polymerized under cationic conditions, whereas the bromoaryl group is a robust

substrate for palladium-catalyzed cross-coupling reactions like the Suzuki and Heck couplings.

By carefully selecting reaction conditions—controlling pH, choosing the appropriate catalyst

system, and managing temperature—researchers can selectively manipulate one functional

group while preserving the other. The comparative data and detailed protocols provided in this

guide serve as a foundational resource for developing logical, efficient, and high-yielding

synthetic strategies that leverage the unique reactivity of this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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vinyloxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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